

(R,R)-i-Pr-DUPHOS: A Comprehensive Technical Guide for Asymmetric Catalysis

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Compound of Interest

Compound Name: (R,R)-i-Pr-DUPHOS

Cat. No.: B1280406

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CAS Number: 136705-65-2

This technical guide provides an in-depth overview of the chiral phosphine ligand **(R,R)-i-Pr-DUPHOS**, a cornerstone in the field of asymmetric catalysis. Aimed at researchers, scientists, and professionals in drug development, this document details the ligand's properties, applications, and the experimental protocols for its use, with a focus on rhodium-catalyzed asymmetric hydrogenation reactions.

Core Properties and Specifications

(R,R)-i-Pr-DUPHOS, chemically known as 1,2-Bis((2R,5R)-2,5-diisopropylphospholano)benzene, is a highly effective C₂-symmetric chiral diphosphine ligand. Its rigid phospholane rings and the stereogenic centers on the phosphorus atoms create a well-defined and highly effective chiral environment for a metal catalyst.

Property	Value
CAS Number	136705-65-2
Molecular Formula	C ₂₆ H ₄₄ P ₂
Molecular Weight	418.58 g/mol
Appearance	White crystalline solid
Melting Point	40 °C
Solubility	Soluble in many organic solvents, insoluble in water.
Optical Rotation	[α] ²⁰ /D +103°, c = 1 in chloroform

Applications in Asymmetric Catalysis

(R,R)-i-Pr-DUPHOS is renowned for its exceptional performance in a variety of metal-catalyzed asymmetric transformations, most notably in rhodium-catalyzed hydrogenations of prochiral olefins. This ligand system consistently delivers high enantioselectivities and turnover numbers, making it a valuable tool in the synthesis of chiral molecules, particularly amino acids and other pharmaceutical intermediates.

Asymmetric Hydrogenation of Enamides

The rhodium complexes of **(R,R)-i-Pr-DUPHOS** are highly effective for the asymmetric hydrogenation of α -enamides to produce chiral α -amino acid derivatives. This reaction is a key step in the synthesis of numerous biologically active compounds.

Table 1: Asymmetric Hydrogenation of α -Enamides with $[\text{Rh}(\text{(R,R)-i-Pr-DUPHOS})(\text{COD})]\text{BF}_4$

Substrate (α-Enamide)	Product	Solvent	H ₂ Pressure (psi)	Temp (°C)	Time (h)	Conversion (%)	ee (%)
Methyl 2-acetamidoacrylate	N-Acetyl-alanine methyl ester	MeOH	60	25	1	>99	>99 (R)
Methyl (Z)-α-acetamidoocinnamate	N-Acetyl-phenylalanine methyl ester	MeOH	60	25	1	>99	>99 (R)
N-(1-Phenylvinyl)acetamide	N-(1-Phenylethyl)acetamide	MeOH	60	25	1	>99	95 (R)
N-(3,4-dihydronaphthalen-1-yl)acetamide	N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide	MeOH	90	25	12	>99	96 (S)

Data compiled from various sources and are representative. Actual results may vary based on specific experimental conditions.

Asymmetric Hydrogenation of β-Keto Esters

Ruthenium and rhodium complexes of **(R,R)-i-Pr-DUPHOS** are also utilized in the asymmetric hydrogenation of β-keto esters to furnish chiral β-hydroxy esters, which are versatile building blocks in organic synthesis.

Table 2: Asymmetric Hydrogenation of β-Keto Esters

Substrate (β-Keto Ester)	Catalyst System	Solvent	H ₂ Pressure (atm)	Temp (°C)	Time (h)	Conversion (%)	ee (%)
Methyl acetoacetate	[RuCl ₂ ((R,R)-i-Pr-DUPHOS) ₂]	MeOH	4	50	12	>95	98 (R)
Ethyl benzoyletacetate	[Rh((R,R)-i-Pr-DUPHOS)(COD)]BF ₄	MeOH	50	25	24	>99	96 (R)
Ethyl 4-chloroacetoacetate	[RuCl ₂ ((R,R)-i-Pr-DUPHOS) ₂]	EtOH	5	60	18	>95	97 (R)

Data compiled from various sources and are representative. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Preparation of the Catalyst Precursor: [Rh((R,R)-i-Pr-DUPHOS)(COD)]BF₄

Materials:

- [Rh(COD)₂]BF₄ (1 equivalent)
- (R,R)-i-Pr-DUPHOS (1.05 equivalents)
- Dichloromethane (anhydrous, degassed)
- Diethyl ether (anhydrous, degassed)

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve $[\text{Rh}(\text{COD})_2]\text{BF}_4$ in a minimal amount of dichloromethane in a Schlenk flask.
- In a separate Schlenk flask, dissolve **(R,R)-i-Pr-DUPHOS** in dichloromethane.
- Slowly add the **(R,R)-i-Pr-DUPHOS** solution to the rhodium precursor solution at room temperature with stirring.
- Stir the resulting orange-red solution for 30 minutes.
- Remove the solvent under vacuum to obtain a solid.
- Wash the solid with diethyl ether and dry under vacuum to yield the catalyst precursor as a microcrystalline solid.

General Procedure for Asymmetric Hydrogenation of Methyl (Z)- α -acetamidocinnamate

Materials:

- Methyl (Z)- α -acetamidocinnamate (1 equivalent)
- $[\text{Rh}((\text{R,R})\text{-i-Pr-DUPHOS})(\text{COD})]\text{BF}_4$ (0.01 equivalents, S/C ratio = 100)
- Methanol (anhydrous, degassed)
- Hydrogen gas (high purity)

Equipment:

- High-pressure autoclave or Parr shaker apparatus
- Inert gas supply (argon or nitrogen)

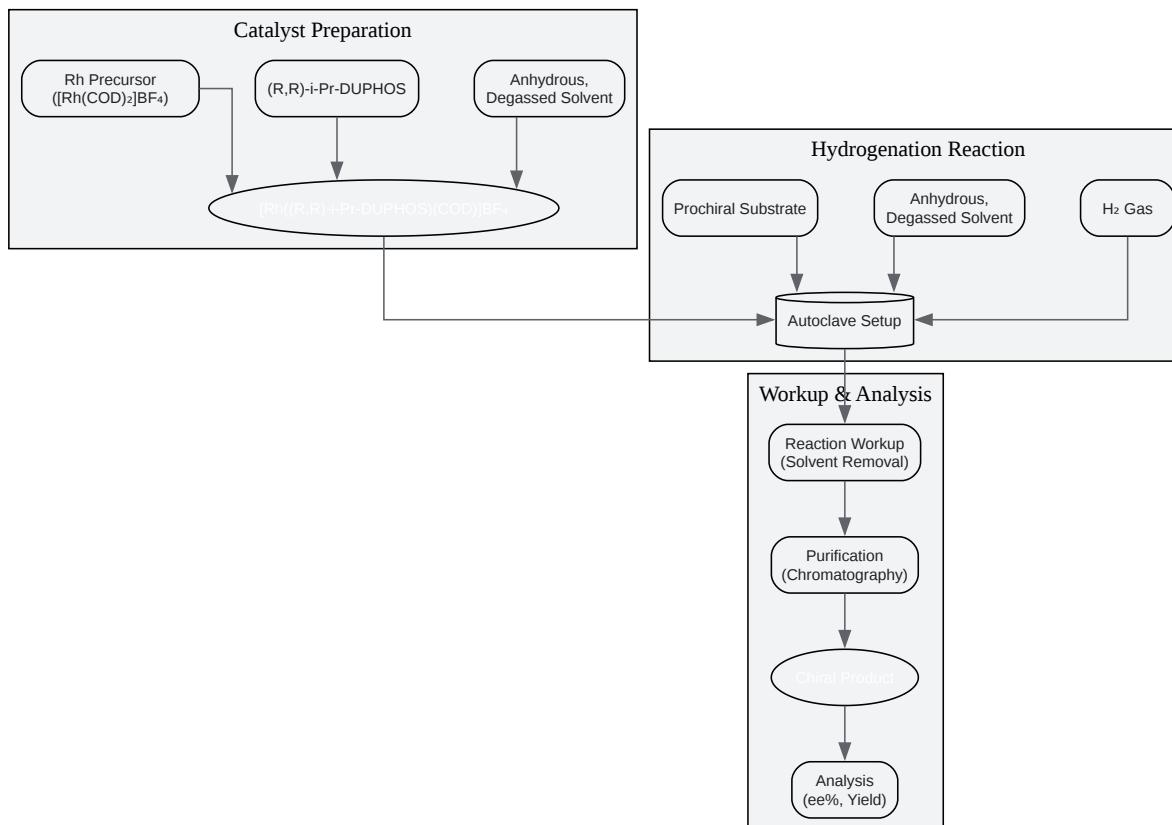
Procedure:

- In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with methyl (Z)- α -acetamidocinnamate and the $[\text{Rh}(\text{(R,R)-i-Pr-DUPHOS})(\text{COD})]\text{BF}_4$ catalyst.
- Add degassed methanol to dissolve the substrate and catalyst.
- Seal the glass liner inside the autoclave.
- Purge the autoclave with hydrogen gas three times.
- Pressurize the autoclave to the desired hydrogen pressure (e.g., 60 psi).
- Commence stirring and maintain the reaction at the desired temperature (e.g., 25 °C).
- Monitor the reaction progress by analyzing aliquots via TLC, GC, or HPLC.
- Upon completion, carefully vent the hydrogen gas and purge the autoclave with inert gas.
- Remove the reaction mixture and concentrate it under reduced pressure.
- Purify the product by column chromatography on silica gel.
- Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

General Experimental Workflow

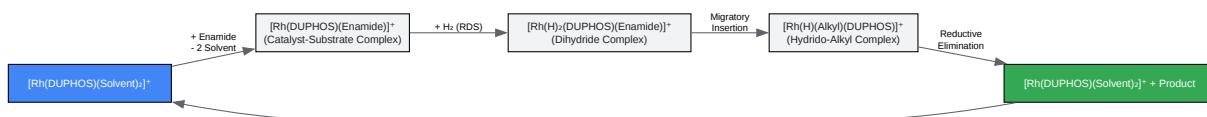
The following diagram illustrates a typical workflow for an asymmetric hydrogenation experiment using a **(R,R)-i-Pr-DUPHOS**-metal complex.

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Caption: General workflow for asymmetric hydrogenation.

Catalytic Cycle for Rh-DUPHOS Catalyzed Enamide Hydrogenation

The following diagram depicts the generally accepted catalytic cycle for the asymmetric hydrogenation of an enamide catalyzed by a Rh-(R,R)-i-Pr-DUPHOS complex. The "unsaturated pathway" is shown, which is often considered the dominant mechanism.



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Caption: Rh-DUPHOS catalytic cycle for enamide hydrogenation.

- To cite this document: BenchChem. [(R,R)-i-Pr-DUPHOS: A Comprehensive Technical Guide for Asymmetric Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1280406#r-r-i-pr-duphos-cas-number-136705-65-2\]](https://www.benchchem.com/product/b1280406#r-r-i-pr-duphos-cas-number-136705-65-2)

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